

A Comparative Analysis of AEE788 and PTK787/ZK222584 in Angiogenesis Models

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Compound of Interest

Compound Name: AEE788

Cat. No.: B1684443

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In the landscape of anti-angiogenic cancer therapy, small molecule inhibitors targeting vascular endothelial growth factor receptor (VEGFR) tyrosine kinases have been a focal point of research. Among these, **AEE788** and PTK787/ZK222584 (Vatalanib) have emerged as significant compounds. This guide provides a detailed, objective comparison of their performance in key angiogenesis models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

At a Glance: Key Performance Indicators

Compound	Primary Targets	In Vivo VEGF-Induced Angiogenesis (ED50)
AEE788	EGFR, ErbB2, VEGFRs (KDR, Flt-1)	26-32 mg/kg[1]
PTK787/ZK222584	VEGFRs, PDGFR- β , c-Kit	29-42 mg/kg[1]

Kinase Inhibition Profile

The selectivity and potency of **AEE788** and PTK787/ZK222584 against various tyrosine kinases are critical determinants of their biological activity. The half-maximal inhibitory concentrations (IC50) reveal their distinct profiles.

AEE788: A Dual EGFR/VEGFR Inhibitor

AEE788 is characterized by its potent dual inhibition of both the epidermal growth factor receptor (EGFR) family and VEGFR family kinases.[1][2] This dual action allows it to target both tumor cell proliferation and angiogenesis.

Kinase Target	IC50 (nM)[1]
EGFR	2
ErbB2	6
KDR (VEGFR-2)	77
Flt-1 (VEGFR-1)	59
c-Abl	52
c-Src	61
Flt-4 (VEGFR-3)	330
PDGFR- β	320
c-Kit	790

PTK787/ZK222584: A Potent VEGFR Inhibitor

PTK787/ZK222584 acts as a potent inhibitor of all known VEGF receptor tyrosine kinases.[3] Its activity against other kinases like PDGFR- β and c-Kit is less pronounced.

Kinase Target	IC50 (μ M)[4]
KDR (VEGFR-2)	0.037
Flt-1 (VEGFR-1)	0.077
Flt-4 (VEGFR-3)	~0.67 (18-fold less potent than KDR)
c-Kit	0.73
PDGFR- β	Less effective than against VEGFRs[3]

Head-to-Head: In Vivo Angiogenesis Model

A direct comparison in a growth factor implant model in mice demonstrated that **AEE788** and PTK787/ZK222584 have similar potency in inhibiting VEGF-induced angiogenesis.^[1] However, consistent with its target profile, **AEE788** did not inhibit bFGF-induced angiogenesis, whereas the EGFR/ErbB2 inhibitor PKI166 was inactive in the VEGF-driven model.^[1]

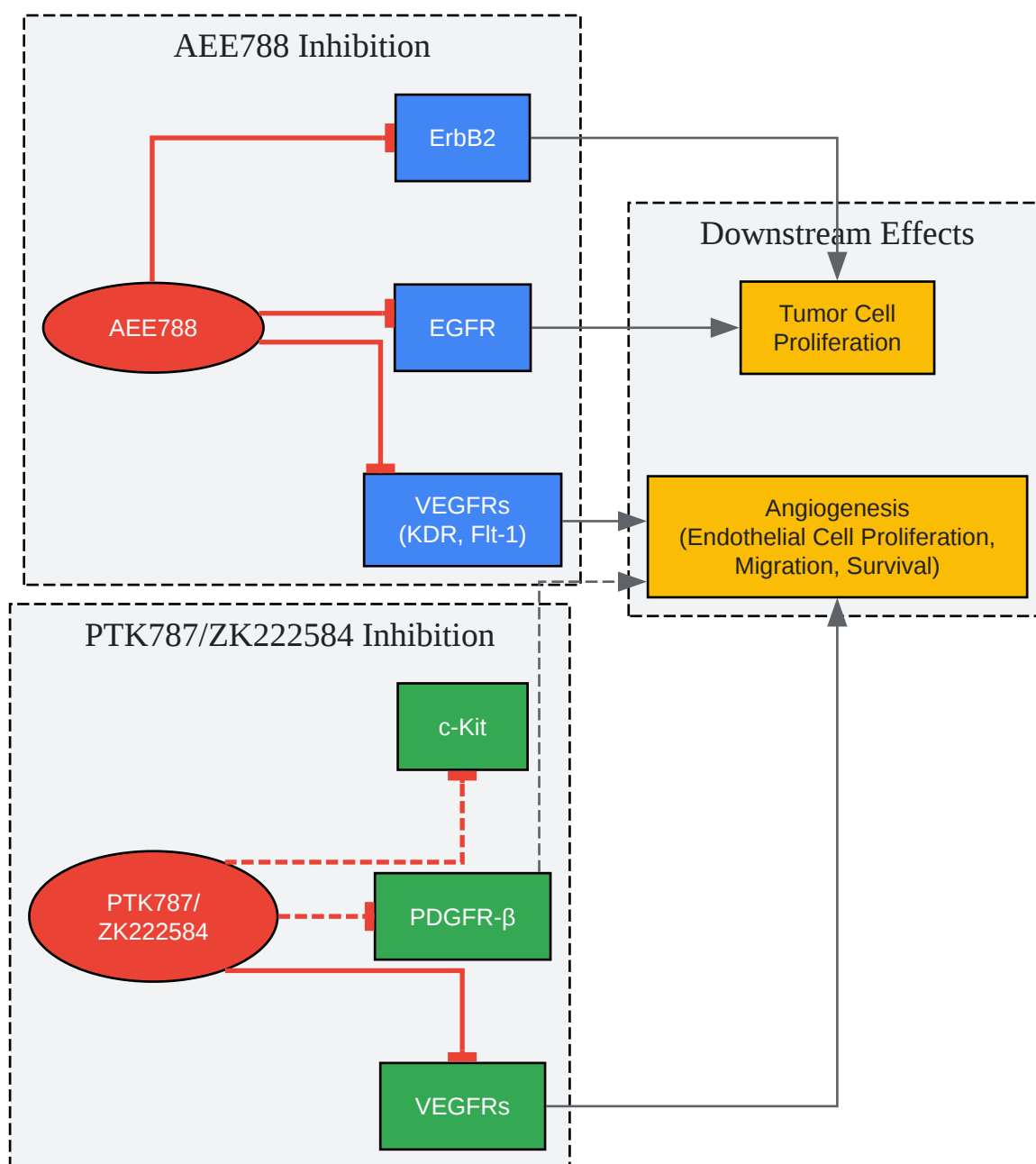
Compound	Growth Factor	ED50 (mg/kg) ^[1]
AEE788	VEGF	26, 32 (from two experiments)
bFGF	Inactive	
PTK787/ZK222584	VEGF	29, 42 (from two experiments)
PKI166 (Control)	VEGF	Inactive

Signaling Pathways and Mechanism of Action

Both **AEE788** and PTK787/ZK222584 function as ATP-competitive inhibitors at the kinase domain of their respective target receptors, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.

AEE788's dual-targeting strategy is designed to simultaneously block the pro-proliferative signals from EGFR and ErbB2 on tumor cells and the pro-angiogenic signals from VEGFR on endothelial cells.^{[2][5]} This can lead to the inhibition of tumor growth and the induction of apoptosis in both tumor cells and tumor-associated endothelial cells.^{[6][7]}

PTK787/ZK222584's primary mechanism is the inhibition of VEGFR signaling in endothelial cells, which impairs VEGF-induced responses such as proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis and growth.^{[3][8]}



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Simplified signaling pathways inhibited by **AEE788** and PTK787/ZK222584.

Experimental Protocols

In Vivo Growth Factor-Induced Angiogenesis Model

The following protocol is based on the methodology used for the direct comparison of **AEE788** and PTK787/ZK222584.[1]

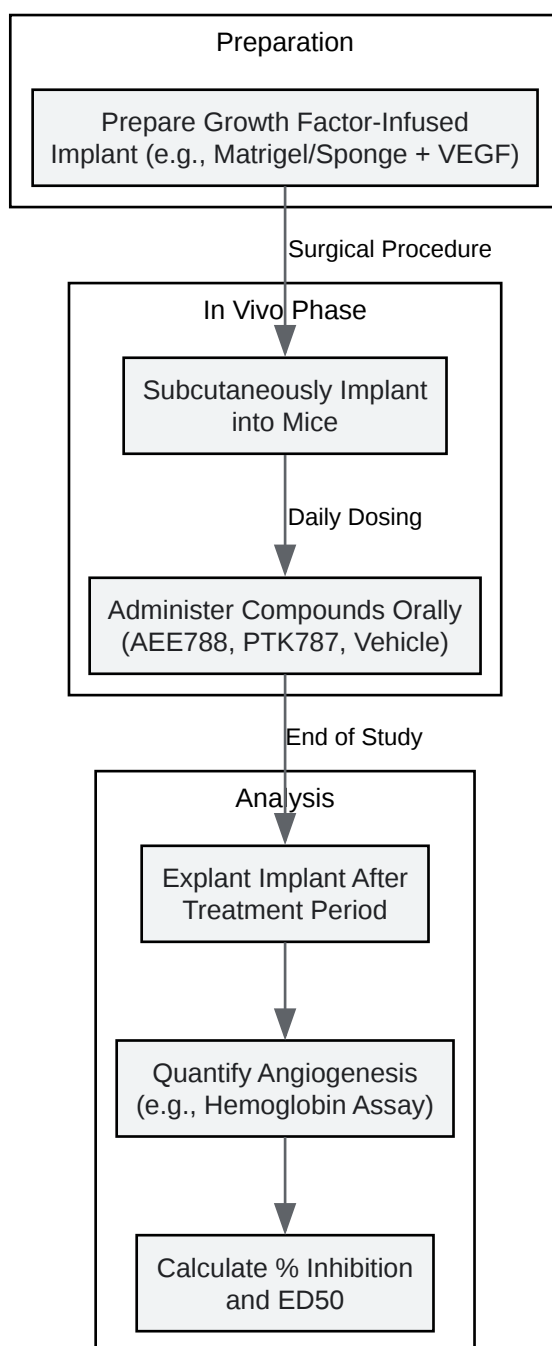
Objective: To quantify the inhibition of growth factor-induced angiogenesis in vivo.

Materials:

- Female athymic nude mice
- Recombinant human VEGF or bFGF
- Matrigel or a similar basement membrane matrix/sponge
- **AEE788**, PTK787/ZK222584, and vehicle control (e.g., N-methylpyrrolidone and PEG300)
- Calipers
- Hemoglobin measurement kit (e.g., Drabkin's reagent)

Procedure:

- Preparation of Implants: A sterile, inert carrier material (e.g., a small sponge or Matrigel) is impregnated with a known concentration of a pro-angiogenic growth factor (VEGF or bFGF).
- Implantation: The growth factor-loaded carrier is surgically implanted subcutaneously into the flank of the mice.
- Compound Administration: Mice are treated with daily oral doses of **AEE788**, PTK787/ZK222584, or vehicle control for a specified period (e.g., several consecutive days).
- Explantation and Analysis: After the treatment period, the implants are explanted. The degree of angiogenesis is quantified by measuring the hemoglobin content of the implant, which correlates with the extent of new blood vessel formation.
- Data Analysis: The hemoglobin content in the treated groups is compared to the vehicle-treated control group to determine the percentage of inhibition. The ED50 (the dose required to achieve 50% inhibition) is then calculated.



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Workflow for the in vivo growth factor-induced angiogenesis assay.

Conclusion

Both **AEE788** and PTK787/ZK222584 are potent inhibitors of VEGF-induced angiogenesis, demonstrating comparable efficacy in a direct in vivo comparison. The primary distinction lies in

their target selectivity. **AEE788** offers a broader spectrum of action by simultaneously inhibiting EGFR and ErbB2, which are key drivers of tumor cell proliferation in many cancers. This dual-targeting approach may offer advantages in tumors where both pathways are active. In contrast, PTK787/ZK222584 is a more selective VEGFR inhibitor. The choice between these compounds would likely depend on the specific molecular characteristics of the cancer being studied or treated, particularly the expression and activation status of the EGFR/ErbB2 and VEGFR pathways.

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